molecular formula C14H17N3O2 B14765357 2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester

2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester

Cat. No.: B14765357
M. Wt: 259.30 g/mol
InChI Key: YFMBSJZZOLRNRV-UHFFFAOYSA-N
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Description

2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester is a complex organic compound that belongs to the class of amino acids and imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.

    Amino Acid Formation: The amino acid moiety can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The phenylmethyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Benzylimidazole: A simpler imidazole derivative with a phenylmethyl group.

    Imidazole-4-acetic acid: An imidazole derivative with a carboxylic acid group.

Uniqueness

2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester is unique due to its combination of an amino acid backbone, an imidazole ring, and a phenylmethyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 2-amino-3-(1-benzylimidazol-4-yl)propanoate

InChI

InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3

InChI Key

YFMBSJZZOLRNRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N

Origin of Product

United States

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